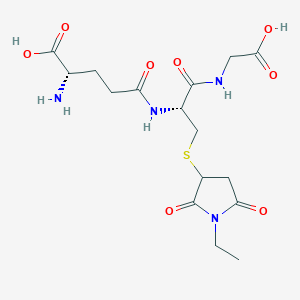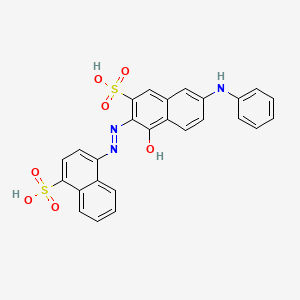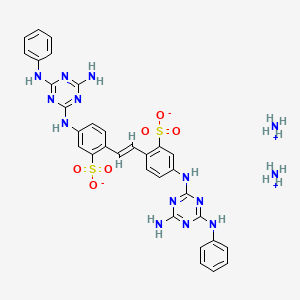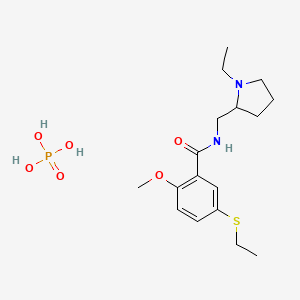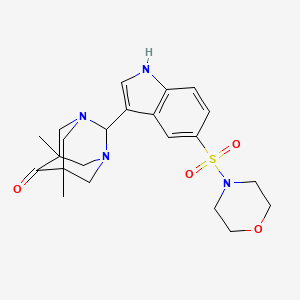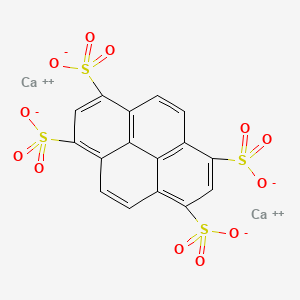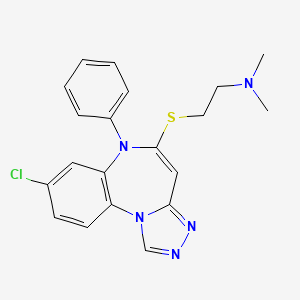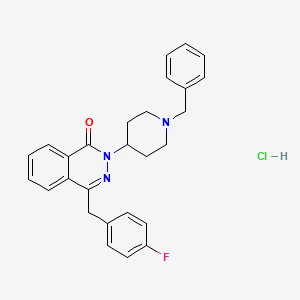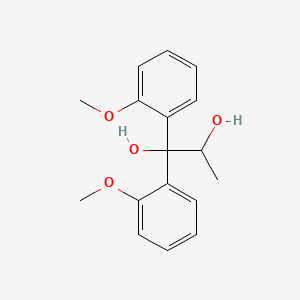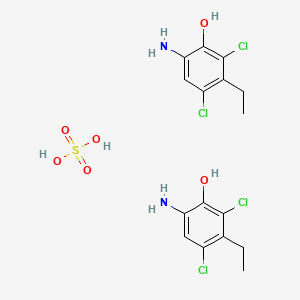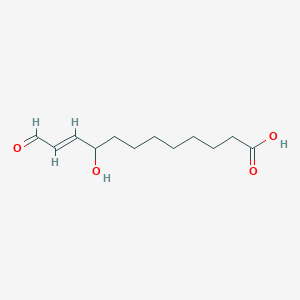
10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It was first identified as a product of 13S-hydroperoxy-9Z,11E-octadecadienoic acid catalyzed by enzyme preparations from soybean and alfalfa seedlings . This compound is a derivative of traumatin, a plant wound hormone, and plays a significant role in plant physiology, particularly in response to injury .
準備方法
Synthetic Routes and Reaction Conditions: 9-Hydroxytraumatin is synthesized through the enzymatic conversion of 13S-hydroperoxy-9Z,11E-octadecadienoic acid. The process involves enzyme preparations from soybean and alfalfa seedlings. The seeds are germinated, homogenized in a phosphate buffer, and centrifuged to obtain the enzyme preparations . The reaction conditions typically include a pH of 7.0 and the presence of Triton X-100 .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for 9-Hydroxytraumatin. The compound is primarily produced in research settings using the aforementioned enzymatic methods .
化学反応の分析
Types of Reactions: 9-Hydroxytraumatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can participate in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 9-Hydroxytraumatin .
科学的研究の応用
9-Hydroxytraumatin has several applications in scientific research:
Chemistry: It is used to study the lipoxygenase pathway and the enzymatic conversion of fatty acids.
Biology: The compound is significant in plant physiology research, particularly in understanding plant responses to injury.
Medicine: While not directly used in medicine, the study of 9-Hydroxytraumatin can provide insights into wound healing and inflammation.
作用機序
9-Hydroxytraumatin exerts its effects through the lipoxygenase pathway. It is formed by the enzymatic conversion of 13S-hydroperoxy-9Z,11E-octadecadienoic acid. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism. The pathway involves the cleavage of hydroperoxides and the formation of aldehydes and hydroxylated fatty acids .
類似化合物との比較
Traumatic Acid (2E-dodecenedioic acid): A plant wound hormone similar to 9-Hydroxytraumatin.
9Z-Traumatin (12-oxo-9Z-dodecenoic acid): A precursor to 9-Hydroxytraumatin.
10E-Traumatin (12-oxo-10E-dodecenoic acid): Another derivative of the lipoxygenase pathway.
Uniqueness: 9-Hydroxytraumatin is unique due to its specific hydroxylation at the 9th position, which distinguishes it from other traumatin derivatives. This hydroxylation plays a crucial role in its biological activity and its function in the lipoxygenase pathway .
特性
CAS番号 |
74886-18-3 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC名 |
(E)-9-hydroxy-12-oxododec-10-enoic acid |
InChI |
InChI=1S/C12H20O4/c13-10-6-8-11(14)7-4-2-1-3-5-9-12(15)16/h6,8,10-11,14H,1-5,7,9H2,(H,15,16)/b8-6+ |
InChIキー |
ADPDWAFVBDMZSV-SOFGYWHQSA-N |
異性体SMILES |
C(CCCC(/C=C/C=O)O)CCCC(=O)O |
正規SMILES |
C(CCCC(C=CC=O)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


